molecular formula C9H4N4O3 B3022006 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile CAS No. 690223-99-5

4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

Cat. No. B3022006
CAS RN: 690223-99-5
M. Wt: 216.15 g/mol
InChI Key: RWDPPUXFHFMJCN-UHFFFAOYSA-N
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Description

4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (4H6N1CN) is an important organic compound that has been studied extensively in recent years. It has been used as a building block in the synthesis of a variety of organic compounds, and has been used in various scientific research applications.

Scientific Research Applications

Chemical Synthesis and Modifications

Research has shown various methods for chemical modifications of naphthyridine derivatives, including 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile. For instance, Woźniak and Tomula (1993) described amination and synthesis methods for nitronaphthyridines, which could be applicable for modifications of this compound (Woźniak & Tomula, 1993). Similarly, Singh et al. (1990) discussed a novel synthesis approach for naphthyridin-2(1H)-ones, which might be relevant for synthesizing derivatives of this compound (Singh & Lesher, 1990).

Corrosion Inhibition

Naphthyridine derivatives, including those similar to this compound, have been studied for their potential as corrosion inhibitors. Ansari and Quraishi (2015) investigated the inhibition effect of naphthyridine derivatives on steel, which could offer insights into the corrosion inhibiting properties of this compound (Ansari & Quraishi, 2015).

Photophysical and Optical Properties

Jukić et al. (2010) conducted a study on the structural and optical properties of a naphthyridine derivative, which could be similar to this compound. This research provides insights into the potential optical applications of such compounds (Jukić et al., 2010).

Fluorescent Receptors and Detection

Naphthyridine-based compounds have been studied for their potential as fluorescent receptors for detecting various substances. Chahal and Sankar (2015) explored the applications of 1,8-naphthyridine-based sensors for detecting nitroaromatics, which could be relevant for the detection capabilities of this compound (Chahal & Sankar, 2015).

Antibacterial Activity

Santilli et al. (1975) evaluated the antibacterial properties of naphthyridine derivatives. This indicates a potential area of application for this compound in medical research or pharmaceuticals (Santilli et al., 1975).

properties

IUPAC Name

6-nitro-4-oxo-1H-1,8-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O3/c10-2-5-3-11-9-7(8(5)14)1-6(4-12-9)13(15)16/h1,3-4H,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDPPUXFHFMJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=CN2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595020
Record name 6-Nitro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

305370-83-6
Record name 6-Nitro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile
Reactant of Route 2
4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile
Reactant of Route 3
4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile
Reactant of Route 4
4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile
Reactant of Route 6
4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

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